JNJ-7925476 hydrochloride

Triple reuptake inhibitor Monoamine transporter Radioligand binding

Procure JNJ-7925476 hydrochloride for its distinct SERT-preferring triple inhibition profile (SERT Ki=0.9 nM, NET Ki=17 nM, DAT Ki=5.2 nM) and a 19-fold SERT-over-NET selectivity that cannot be replicated by DOV-216303 or amitifadine. Its 7-fold brain-to-plasma ratio and low-dose NET occupancy (ED50=0.09 mg/kg s.c.) make it essential for in vivo CNS occupancy and behavioral experiments where precise transporter engagement kinetics are critical.

Molecular Formula C20H20ClN
Molecular Weight 309.8 g/mol
CAS No. 109085-56-5
Cat. No. B1673075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-7925476 hydrochloride
CAS109085-56-5
SynonymsJNJ-7925476
trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline
Molecular FormulaC20H20ClN
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl
InChIInChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1
InChIKeyGXNNAZBBJFEWBN-CMXBXVFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-7925476 Hydrochloride (CAS 109085-56-5): Triple Monoamine Uptake Inhibitor Procurement and Characterization Reference


JNJ-7925476 hydrochloride (CAS 109085-56-5) is a pyrrolo[2,1-a]isoquinoline derivative that functions as a triple monoamine uptake inhibitor, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system [1]. Originally discovered by Johnson & Johnson and characterized as a research compound with antidepressant-like activity in preclinical models, JNJ-7925476 exhibits a defined in vitro binding profile (Ki = 0.9, 17, and 5.2 nM for SERT, NET, and DAT, respectively) [2]. The compound demonstrates measurable brain penetration in rodents, with brain concentrations approximately 7-fold higher than plasma concentrations following subcutaneous administration [2].

Why Generic Triple Reuptake Inhibitor Substitution Is Not Scientifically Justified for JNJ-7925476 Hydrochloride Research Applications


Triple monoamine reuptake inhibitors cannot be treated as interchangeable reagents because their relative potency ratios across SERT, NET, and DAT vary substantially across chemical scaffolds, producing divergent transporter occupancy profiles in vivo that confound experimental reproducibility [1]. JNJ-7925476 exhibits a specific potency rank order (SERT Ki = 0.9 nM > DAT Ki = 5.2 nM > NET Ki = 17 nM) that differs markedly from other triple uptake inhibitors such as DOV-216303 (SERT Ki = 14 nM, NET Ki = 20 nM, DAT Ki = 78 nM) [2]. Furthermore, the extent of brain partitioning differs among triple uptake inhibitors, with JNJ-7925476 achieving a 7-fold brain-to-plasma ratio [1] compared to amitifadine's 3.7-6.5 ratio [3], and in vivo transporter occupancy ED50 values are not predictable from in vitro binding data alone. Procurement of JNJ-7925476 specifically—rather than any SERT/NET/DAT inhibitor—is essential for studies where the precise occupancy ratios and brain distribution kinetics documented below are experimental variables of interest.

Quantitative Differentiation Evidence: JNJ-7925476 Hydrochloride vs. In-Class Comparators


In Vitro Transporter Binding Profile: SERT-Selective Triple Uptake Inhibition with JNJ-7925476 vs. DOV-216303

JNJ-7925476 demonstrates a SERT-preferring binding profile with Ki values of 0.9 nM (SERT), 17 nM (NET), and 5.2 nM (DAT) in radioligand binding assays [1]. In contrast, the triple reuptake inhibitor DOV-216303 exhibits Ki values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT) [2]. JNJ-7925476 is approximately 15-fold more potent at SERT and 15-fold more potent at DAT than DOV-216303, while maintaining comparable NET affinity.

Triple reuptake inhibitor Monoamine transporter Radioligand binding Antidepressant screening

In Vivo Transporter Occupancy ED50: NET Occupancy Achieved at Lowest Doses with JNJ-7925476

In rat brain following subcutaneous administration, JNJ-7925476 achieved transporter occupancy ED50 values of 0.18 mg/kg (SERT), 0.09 mg/kg (NET), and 2.4 mg/kg (DAT) [1]. The rank order of in vivo occupancy potency (NET > SERT > DAT) differs from the in vitro binding rank order (SERT > DAT > NET), indicating that in vitro binding affinity alone does not predict in vivo occupancy. For comparative context, the SNRI duloxetine exhibits SERT occupancy ED50 of 1 mg/kg and NET occupancy ED50 of 9 mg/kg in rat spinal cord [2], demonstrating that JNJ-7925476 achieves NET occupancy at a dose approximately 100-fold lower (0.09 vs. 9 mg/kg) while also engaging DAT at 2.4 mg/kg—a target duloxetine does not meaningfully occupy.

Transporter occupancy In vivo pharmacology ED50 Dose-response

Brain Distribution: JNJ-7925476 Brain-to-Plasma Ratio vs. Amitifadine

Following subcutaneous dosing in rats, JNJ-7925476 achieves brain concentrations that track plasma concentrations but are 7-fold higher (brain-to-plasma ratio = 7) [1]. In comparison, the triple reuptake inhibitor amitifadine (DOV 21,947) exhibits brain-to-plasma ratios ranging from 3.7 to 6.5 across various time points in rats [2]. JNJ-7925476 demonstrates approximately 1.1-fold to 1.9-fold greater preferential brain partitioning than amitifadine at the upper end of amitifadine's reported range.

Brain penetration Pharmacokinetics Blood-brain barrier CNS distribution

Behavioral Efficacy: JNJ-7925476 Tail Suspension Test ED50 vs. In Vivo Occupancy

JNJ-7925476 demonstrates antidepressant-like activity in the mouse tail suspension test with an ED50 of 0.3 mg/kg following intraperitoneal administration [1]. This behavioral efficacy ED50 (0.3 mg/kg) lies between the in vivo NET occupancy ED50 (0.09 mg/kg) and the DAT occupancy ED50 (2.4 mg/kg), suggesting that antidepressant-like behavioral effects are observed at doses producing substantial NET and SERT occupancy but submaximal DAT occupancy. No direct comparative ED50 data for other triple uptake inhibitors in the identical tail suspension test protocol are publicly available; the quantitative relationship between occupancy and behavioral efficacy in this model is provided as a reference for experimental dose selection.

Antidepressant screening Tail suspension test Behavioral pharmacology Efficacy prediction

High-Value Research Application Scenarios for JNJ-7925476 Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro Screening of Triple Uptake Inhibitors Requiring SERT-Preferring Pharmacological Fingerprint

JNJ-7925476 is appropriate for in vitro binding or uptake assays where a SERT-preferring triple uptake inhibition profile is required. Its Ki values of 0.9 nM (SERT), 17 nM (NET), and 5.2 nM (DAT) establish it as approximately 15-fold more potent at SERT and DAT than DOV-216303 [1]. Researchers comparing the functional consequences of varying SERT:NET:DAT potency ratios across structurally distinct triple uptake inhibitors will find JNJ-7925476 useful as a reference compound with a defined 19-fold SERT-over-NET selectivity profile [1].

In Vivo Studies Requiring NET Occupancy at Low Systemic Doses with Concurrent DAT Engagement

JNJ-7925476 is suitable for in vivo rodent studies where achieving NET transporter occupancy at low administered doses is a primary objective. With a NET occupancy ED50 of 0.09 mg/kg (s.c.), JNJ-7925476 occupies NET at a dose approximately 100-fold lower than duloxetine (NET ED50 = 9 mg/kg) while also engaging SERT (ED50 = 0.18 mg/kg) and, at higher doses, DAT (ED50 = 2.4 mg/kg) [1]. This occupancy profile supports experimental protocols examining the behavioral or neurochemical effects of graded transporter engagement across a manageable dose range [1].

CNS Pharmacokinetic Studies Evaluating Brain Partitioning of Triple Uptake Inhibitors

JNJ-7925476 is a relevant tool compound for CNS pharmacokinetic and brain penetration studies requiring a triple uptake inhibitor with validated high brain exposure. Its brain-to-plasma ratio of 7 [1] exceeds the maximum reported ratio for amitifadine (3.7-6.5) [2], making it a suitable candidate for experiments where maximizing CNS drug concentration relative to plasma is desirable, such as microdialysis studies of extracellular monoamine changes or ex vivo autoradiography of transporter occupancy [1].

Behavioral Pharmacology Experiments Calibrating Antidepressant-Like Activity to Transporter Occupancy Thresholds

JNJ-7925476 is valuable for behavioral pharmacology studies examining the relationship between monoamine transporter occupancy and antidepressant-like behavioral outcomes. The compound's tail suspension test ED50 of 0.3 mg/kg (i.p.) falls between its NET/SERT occupancy ED50 (0.09-0.18 mg/kg) and its DAT occupancy ED50 (2.4 mg/kg) [1], providing an internal dose-response calibration for experiments designed to dissect the relative contributions of NET/SERT blockade versus DAT blockade to behavioral efficacy endpoints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-7925476 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.